

# Protocol for the Synthesis of Unsaturated Polyester Resins with Chlorendic Anhydride

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## Compound of Interest

Compound Name: Chlorendic anhydride

Cat. No.: B085838

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**Application Note:** This document provides a detailed protocol for the synthesis of flame-retardant unsaturated polyester resins (UPRs) incorporating **chlorendic anhydride**.

**Chlorendic anhydride** is a reactive flame retardant that, when incorporated into the polyester backbone, imparts inherent and permanent flame retardancy to the final resin.<sup>[1][2]</sup> The protocol described here is based on a two-stage melt polycondensation process, which allows for controlled reaction conditions and tailored resin properties. This method is suitable for researchers and scientists in materials science and polymer chemistry, as well as professionals in the development of flame-retardant materials for various applications, including construction, transportation, and electronics.<sup>[2]</sup>

## Core Concepts

Unsaturated polyester resins are synthesized through the polycondensation reaction of diols with a combination of saturated and unsaturated dicarboxylic acids or their anhydrides.<sup>[3]</sup> The inclusion of **chlorendic anhydride**, a chlorinated cyclic dicarboxylic acid anhydride, into the polymer chain introduces halogen atoms that interfere with the combustion cycle in the gas phase, thereby providing flame retardancy.<sup>[1][2]</sup>

A two-stage synthesis is often preferred when incorporating reactants with different reactivities. In this protocol, a stepwise condensation is employed to first react isophthalic acid with a glycol to form a diester, followed by the reaction with **chlorendic anhydride** and maleic anhydride. This approach can lead to a more uniform distribution of the monomers in the polymer chain and result in a product with better color and solubility.

## Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis of an unsaturated polyester resin containing **chlorendic anhydride**.

### Materials and Equipment

- Reactants:
  - **Chlorendic Anhydride** ( $C_9H_2Cl_6O_3$ )
  - Isophthalic Acid ( $C_8H_6O_4$ )
  - Maleic Anhydride ( $C_4H_2O_3$ )
  - Propylene Glycol ( $C_3H_8O_2$ )
- Catalyst:
  - p-Toluenesulfonic acid (PTSA)
- Solvent (for azeotropic removal of water):
  - Xylene ( $C_8H_{10}$ )
- Reaction Vessel:
  - A four-necked reaction kettle equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser with a Dean-Stark trap to collect the water of condensation.
- Heating and Temperature Control:
  - Heating mantle with a temperature controller.
- Inert Gas:
  - Nitrogen gas supply.

- Post-processing:
  - Styrene (for dissolving the polyester)
  - Inhibitor (e.g., hydroquinone)

## Synthesis Procedure: Two-Stage Melt Polycondensation

This protocol is adapted from the stepwise condensation method described for preparing chlorendic acid-based polyesters.[4]

### Stage 1: Formation of Isophthalic Acid Diester

- Charging the Reactor: In the reaction kettle, charge the calculated amounts of isophthalic acid and a portion of the propylene glycol. Add p-toluenesulfonic acid as a catalyst (approximately 0.2% of the total reactant weight).[4]
- First Esterification: Heat the mixture to 160°C under a nitrogen blanket while stirring.[4] The reaction is carried out until the isophthalic acid has completely reacted to form a monomeric diester. This is done to ensure the less reactive isophthalic acid is fully incorporated.[4]

### Stage 2: Polycondensation with **Chlorendic Anhydride** and Maleic Anhydride

- Addition of Remaining Reactants: To the diester formed in the first stage, add the specified amounts of **chlorendic anhydride**, maleic anhydride, and the remaining propylene glycol.[4] Add xylene to act as an entrainer for the azeotropic removal of water.[4]
- Polycondensation Reaction: Increase the temperature of the reaction mixture. While a precise temperature for this stage for a **chlorendic anhydride**-isophthalic acid formulation is not specified in the immediate literature, typical polyesterification reactions are conducted at temperatures ranging from 160°C to 210°C.[5] The progress of the reaction is monitored by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value reaches a predetermined level (e.g., around 30 mg KOH/g).
- Removal of Solvent: Once the desired acid value is reached, the xylene is removed by distillation.

- **Cooling and Dissolution:** The reactor is then cooled. At a safe temperature (e.g., below 130°C), an inhibitor such as hydroquinone is added to prevent premature gelation. The hot polyester resin is then dissolved in styrene to the desired concentration (e.g., 70% resin in 30% styrene by weight).[4] The final product is a viscous, pale amber-colored liquid.[4]

## Data Presentation

The following tables summarize formulation data from the literature for unsaturated polyester resins. While a comprehensive dataset for **chlorendic anhydride** variations is not readily available in the provided search results, the table below is based on the formulations described by Gupta et al. (1978) for their investigation of chlorendic acid and isophthalic acid molar ratios.

Table 1: Reactant Molar Ratios for **Chlorendic Anhydride**-Based Unsaturated Polyester Resins[4]

Formulation ID	Molar Ratio (Chlorendic Anhydride : Isophthalic Acid)	Maleic Anhydride (moles)	Propylene Glycol (moles)
Polyester 1	0.2 : 0.8	1	2.2
Polyester 2	0.4 : 0.6	1	2.2
Polyester 3	0.6 : 0.4	1	2.2
Polyester 4	0.8 : 0.2	1	2.2

Table 2: Properties of Cured **Chlorendic Anhydride**-Based Unsaturated Polyester Resins[4]

Formulation ID	Viscosity (cps)	Gel Time (min)	Peak Exotherm (°C)	Acid Value (mg KOH/g)
Polyester 1	450	12	155	32
Polyester 2	520	10	165	30
Polyester 3	600	8	175	28
Polyester 4	750	6	185	26

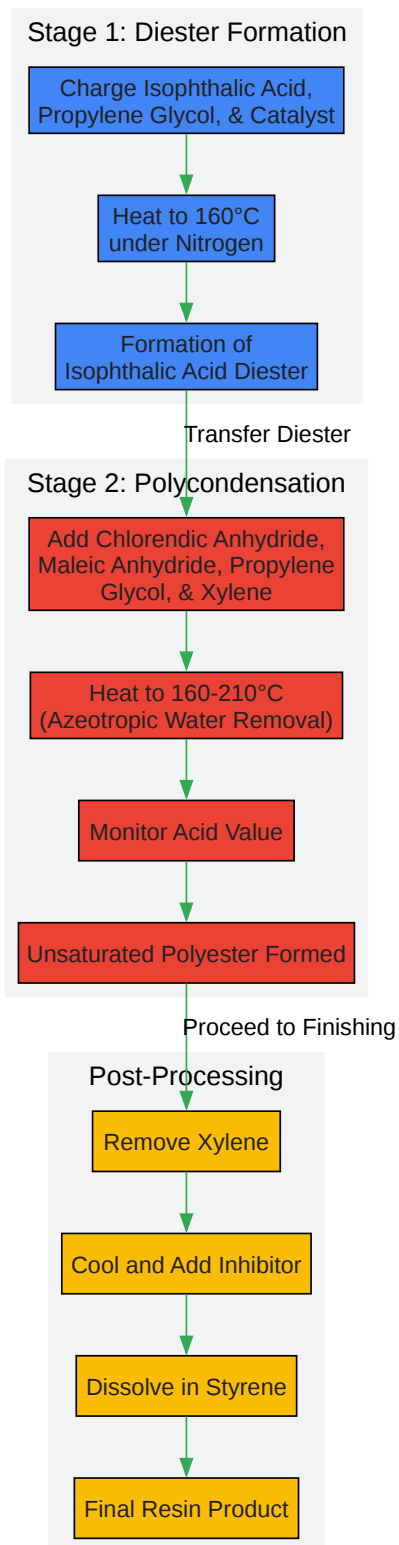
Note: The data in Table 2 is illustrative of the trends observed in the cited literature. Actual values will depend on precise reaction conditions and measurement techniques.

## Visualizations

### Diagram 1: Two-Stage Synthesis Workflow

This diagram illustrates the logical flow of the two-stage synthesis process for **chlorendic anhydride**-based unsaturated polyester resins.

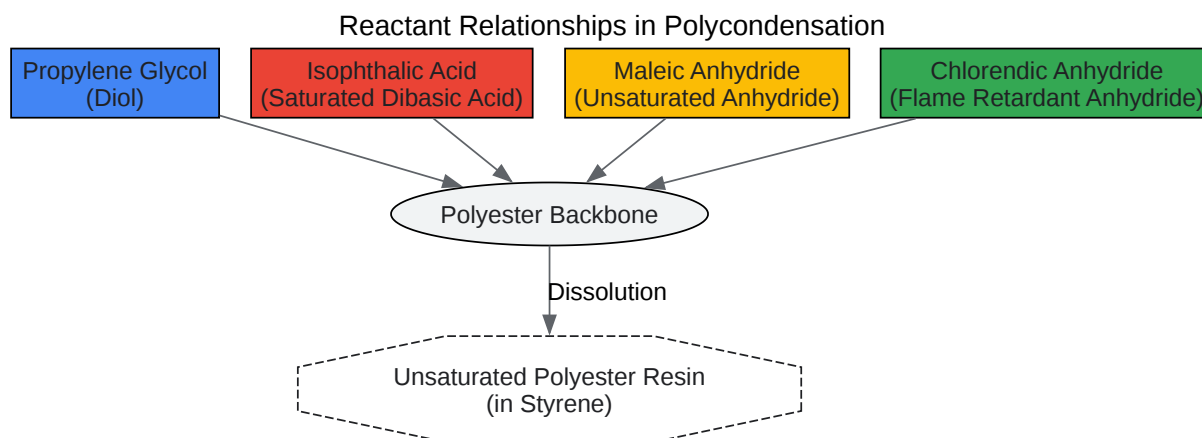
## Two-Stage Synthesis of Chlorendic Anhydride UPR

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Caption: Workflow for the two-stage synthesis of UPR.

## Diagram 2: Reactant Relationship in Polycondensation

This diagram shows the relationship between the different reactants leading to the formation of the unsaturated polyester resin.



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Caption: Reactant roles in forming the final resin.

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